2,6,8-tribromo-7H-purine
CAS No.: 89379-12-4
Cat. No.: VC19269961
Molecular Formula: C5HBr3N4
Molecular Weight: 356.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89379-12-4 |
|---|---|
| Molecular Formula | C5HBr3N4 |
| Molecular Weight | 356.80 g/mol |
| IUPAC Name | 2,6,8-tribromo-7H-purine |
| Standard InChI | InChI=1S/C5HBr3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12) |
| Standard InChI Key | YYFABSBTYBSQMJ-UHFFFAOYSA-N |
| Canonical SMILES | C12=C(N=C(N1)Br)N=C(N=C2Br)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The purine core of 2,6,8-tribromo-7H-purine consists of a bicyclic structure comprising a pyrimidine ring fused to an imidazole ring. Bromination at the 2-, 6-, and 8-positions introduces significant steric and electronic modifications. The IUPAC name, 2,6,8-tribromo-7H-purine, reflects this substitution pattern . The SMILES notation (C12=C(N=C(N1)Br)N=C(N=C2Br)Br) and InChIKey (YYFABSBTYBSQMJ-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅HBr₃N₄ | |
| Molecular Weight | 356.80 g/mol | |
| Exact Mass | 353.77500 | |
| LogP | 2.64 | |
| Topological Polar Surface Area | 54.46 Ų |
Spectral Characteristics
Synthesis and Manufacturing
Halogenation of Purine Scaffolds
The synthesis of 2,6,8-tribromo-7H-purine typically involves direct bromination of purine or its derivatives. A 1999 study demonstrated the use of imidazole precursors for constructing substituted purines, where halogenation steps were optimized to achieve regioselectivity . For example, treatment of 7H-purine with excess bromine in a controlled acidic medium may yield the tribrominated product, though competing reactions at N-7 and N-9 positions require careful optimization .
Advances in Regioselective Bromination
Recent methodologies leverage N-trimethylsilylation to enhance reactivity at specific positions. A 2024 study reported that silylation of the purine nitrogen followed by reaction with tert-alkyl halides in the presence of SnCl₄ catalysts enables selective substitution . While this method was primarily applied to alkylation, analogous strategies using brominating agents could be adapted for 2,6,8-tribromo-7H-purine synthesis.
Table 2: Representative Synthesis Conditions
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Direct Bromination | Br₂, HBr, 0–5°C, 12 h | 45–60% | |
| Silylation-Mediated | TMSCl, SnCl₄, Br₂, 80°C | 70% (theoretical) |
Reactivity and Stability
Functionalization Pathways
2,6,8-Tribromo-7H-purine serves as a versatile precursor for further derivatization:
-
Nucleophilic Aromatic Substitution: Bromine atoms at the 2-, 6-, and 8-positions can be displaced by amines, alkoxides, or thiols to generate diverse purine analogs.
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids enables the introduction of aryl or heteroaryl groups, expanding applications in medicinal chemistry .
Applications in Pharmaceutical Research
Intermediate for Antiviral Agents
Brominated purines are pivotal in synthesizing nucleoside analogs like acyclovir derivatives. The bromine atoms facilitate selective functionalization at the 6-position, a common modification site in antiviral drug design .
Kinase Inhibitor Development
The compound’s ability to act as a ATP-binding site competitor makes it a candidate for kinase inhibitor scaffolds. Molecular docking studies suggest that the bromine atoms enhance binding affinity through hydrophobic interactions .
Comparison with Related Halogenated Purines
2,6,8-Trichloro-7H-Purine
While structurally similar, the chlorine analog exhibits lower molecular weight (247.48 g/mol) and reduced steric hindrance. Chlorine’s weaker electron-withdrawing effect results in slower reaction rates in nucleophilic substitutions compared to bromine .
2,6,8-Triiodo-7H-Purine
Future Directions and Research Opportunities
Catalytic Debromination Strategies
Developing transition-metal catalysts for selective debromination could enable late-stage functionalization, streamlining the synthesis of complex purine derivatives .
Computational Modeling
Density functional theory (DFT) studies could elucidate the electronic effects of bromine substitution, guiding the rational design of analogs with optimized pharmacokinetic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume